molecular formula C9H6ClIN2O B2410681 4-Chloro-6-iodo-7-methoxyquinazoline CAS No. 1172851-61-4

4-Chloro-6-iodo-7-methoxyquinazoline

Cat. No.: B2410681
CAS No.: 1172851-61-4
M. Wt: 320.51
InChI Key: VGUHUPXWUUVYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-iodo-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6ClIN2O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinazoline ring using methyl iodide in the presence of a base such as potassium carbonate.

    Chlorination and Iodination: The chlorination and iodination steps involve the selective halogenation of the quinazoline ring. Chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while iodination can be performed using iodine and a suitable oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-7-methoxyquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with aryl or alkynyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiourea, or primary amines can be used in substitution reactions, typically under reflux conditions in polar solvents like ethanol or dimethylformamide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like tetrahydrofuran, are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-iodo-7-methoxyquinazoline or 4-thio-6-iodo-7-methoxyquinazoline can be formed.

    Oxidation Products: Oxidation of the methoxy group can lead to 4-chloro-6-iodo-7-hydroxyquinazoline.

    Coupling Products: Coupling reactions can yield various aryl or alkynyl derivatives of this compound.

Scientific Research Applications

4-Chloro-6-iodo-7-methoxyquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-7-methoxyquinazoline depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Modulating Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.

    Inducing Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.

Comparison with Similar Compounds

4-Chloro-6-iodo-7-methoxyquinazoline can be compared with other similar compounds, such as:

    4-Chloro-6-methoxyquinazoline: Lacks the iodine atom, which may affect its reactivity and biological activity.

    4-Iodo-6-methoxyquinazoline: Lacks the chlorine atom, which may influence its chemical properties and applications.

    4-Chloro-7-methoxyquinazoline: Lacks the iodine atom at the 6-position, potentially altering its reactivity in coupling reactions.

The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

4-chloro-6-iodo-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUHUPXWUUVYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.